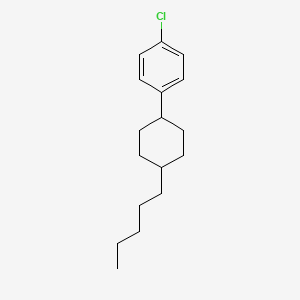

1-Chloro-4-(4-pentylcyclohexyl)benzene

Description

1-Chloro-4-(4-pentylcyclohexyl)benzene (molecular formula: C₁₇H₂₅Cl) is a nematic liquid crystal compound characterized by a chloro-substituted benzene ring linked via an ethyl group to a 4-pentylcyclohexyl group. Its structure comprises three rings: two benzene rings and one cyclohexane ring, with an effective molecular length of 21–22 Å. The compound exhibits positive dielectric anisotropy, making it suitable for applications in liquid crystal displays (LCDs) and electro-optical devices. Computational studies using density functional theory (DFT) have shown its polarizability and electronic properties are highly responsive to external electric fields .

Properties

CAS No. |

86778-48-5 |

|---|---|

Molecular Formula |

C17H25Cl |

Molecular Weight |

264.8 g/mol |

IUPAC Name |

1-chloro-4-(4-pentylcyclohexyl)benzene |

InChI |

InChI=1S/C17H25Cl/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 |

InChI Key |

GITNUDHCNOVRFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-4-(4-pentylcyclohexyl)benzene generally involves:

- Construction of the cyclohexyl ring bearing a pentyl substituent.

- Formation of the biphenyl linkage.

- Introduction of the chlorine substituent at the para position.

The key challenge lies in selective functionalization and coupling steps to maintain regioselectivity and yield.

Cyclohexyl Ring Functionalization

The pentylcyclohexyl moiety is typically prepared by alkylation of cyclohexanol or cyclohexanone derivatives, followed by reduction or further functional group manipulation. For example, a cyclohexanol derivative can be alkylated with an alkyl halide (e.g., pentyl bromide) under basic conditions to introduce the pentyl group at the 4-position of the cyclohexane ring.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of cyclohexanol derivative | Alkyl halide (pentyl bromide), base (e.g., K2CO3) | Introduces pentyl group |

| 2 | Reduction of ketone to alcohol (if starting from cyclohexanone) | Lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) | Stereoselective reduction |

| 3 | Protection/deprotection steps | Lewis acids or protective groups | To control regioselectivity |

This approach is supported by methods described in patent EP0742275A1, which details the synthesis of cyclohexyl derivatives via alkylation and subsequent functionalization.

Biphenyl Formation

The biphenyl core is constructed through cross-coupling reactions, typically Suzuki-Miyaura or related palladium-catalyzed coupling reactions, between aryl halides and aryl boronic acids or equivalents.

- The 4-pentylcyclohexylphenyl moiety can be introduced as an aryl boronic acid derivative.

- The chlorophenyl part can be introduced as an aryl halide.

Sequential catalytic functionalization techniques using Rhodium(I) or Palladium catalysts have been demonstrated to efficiently form complex biphenyl structures with high regioselectivity.

Chlorination Step

Representative Synthetic Procedure (Based on Patent Literature)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-pentylcyclohexanol | Alkylation of cyclohexanol with pentyl bromide | ~85 | Base-mediated alkylation |

| 2 | Conversion to 4-pentylcyclohexylphenyl boronic acid | Borylation via Miyaura borylation | 70-80 | Precursor for cross-coupling |

| 3 | Suzuki coupling with 4-chlorophenyl bromide | Pd catalyst, base, solvent (e.g., toluene, aqueous base), reflux | 75-90 | Forms biphenyl core |

| 4 | Purification | Silica gel chromatography | - | Removal of impurities |

This sequence aligns with standard organic synthesis protocols for constructing substituted biphenyls and cyclohexyl derivatives.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Discoveries and Analytical Data

- The compound exhibits properties useful in liquid crystal applications, with the cyclohexyl ring and pentyl chain contributing to mesogenic behavior.

- Physical properties such as melting point, dielectric anisotropy, and viscosity have been characterized in related compounds, indicating the importance of the pentylcyclohexyl substituent in tuning these parameters.

- Advanced catalytic methods, including Rhodium-catalyzed sequential functionalizations, have enabled efficient construction of complex biphenyl derivatives with high regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction Reactions: Reduction can be used to modify the cyclohexyl ring or the benzene ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Oxidation: Products may include alcohols, ketones, or carboxylic acids.

Reduction: Products can include partially or fully hydrogenated derivatives.

Scientific Research Applications

4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene has several scientific research applications:

Materials Science: It is used in the development of liquid crystal materials for display technologies.

Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and biologically active compounds.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Trans-4-pentylcyclohexyl)-1-chlorobenzene depends on its application:

Liquid Crystals: In liquid crystal applications, the compound aligns in a specific orientation under an electric field, affecting the optical properties of the material.

Chemical Reactions: As a reactant, it undergoes various transformations based on the nature of the reagents and conditions used.

Comparison with Similar Compounds

1-Fluoro-4-(4-{2-[(1s,4r)-4-pentylcyclohexyl]ethyl}phenyl)benzene (Compound 2)

4-(4-{2-[(1s,4r)-4-pentylcyclohexyl]ethyl}phenyl)benzonitrile (Compound 4)

1-Chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene (Crystalline Hydrate)

Table 1: Structural and Electronic Properties

| Property | 1-Chloro-4-(4-pentylcyclohexyl)benzene (3) | 1-Fluoro Analogue (2) | Cyano Analogue (4) |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₅Cl | C₁₇H₂₅F | C₁₈H₂₅N |

| Polarizability (α) | 180–200 ų* | 160–180 ų* | 220–240 ų* |

| HOMO-LUMO Gap | 4.1 eV | 4.3 eV | 3.8 eV |

| Dielectric Anisotropy | +5.2 | +4.8 | +6.0 |

| Electric Field Stability | Moderate | High | Low |

*Polarizability values estimated under an electric field of 0.002 a.u. .

Key Findings from DFT Studies

- Polarizability Response: The chloro derivative (3) shows a stepwise increase in polarizability under electric fields, with a "shoot-up point" at 0.004 a.u. Beyond this threshold, polarizability plateaus. In contrast, the cyano analogue (4) exhibits a 20% higher polarizability due to its electron-withdrawing nitrile group, while the fluoro analogue (2) has the widest stability range .

- Molecular Geometry: All analogues adopt a 180° dihedral angle between the cyclohexane and benzene rings at minimum energy configurations. The chloro derivative has an inter-ring distance of 4.2 Å, slightly shorter than the fluoro (4.3 Å) and cyano (4.1 Å) derivatives .

Comparison with Non-Liquid Crystal Analogues

Table 2: Physicochemical Properties of Chlorinated Benzene Derivatives

| Compound | Molecular Weight | LogP | Purity (%) | Application |

|---|---|---|---|---|

| 1-Chloro-4-(4-pentylcyclohexyl)benzene | 276.8 | 6.5* | N/A | Liquid crystals |

| 1-Chloro-4-[(4-methylphenyl)methyl]benzene | 216.7 | 4.24 | 73–97 | Organic synthesis |

| 1-Chloro-4-(2-phenylethyl)benzene | 216.7 | 4.8 | N/A | Intermediate in agrochemicals |

| 1-Chloro-4-(hex-1-yn-1-yl)benzene | 204.7 | 3.9 | 98† | Alkyne coupling reactions |

*LogP estimated via DFT; †Purity from synthesis in .

- Synthesis Challenges: Unlike 1-Chloro-4-(hex-1-yn-1-yl)benzene (synthesized in 98% yield via gold-catalyzed alkyne activation), the target compound requires stringent conditions for cyclization and purification, as seen in glucopyranosyl derivatives (e.g., tetrabutylammonium fluoride desilylation) .

- Thermal Stability : The 4-pentylcyclohexyl group enhances thermal stability compared to simpler derivatives like 1-Chloro-4-(2-phenylethyl)benzene, which lacks a cyclohexane ring .

Biological Activity

1-Chloro-4-(4-pentylcyclohexyl)benzene is an organic compound with a unique structure that combines both chlorinated and cycloaliphatic components. Its molecular formula is C23H29Cl, and it has a molecular weight of approximately 284.84 g/mol. The compound's structure features a chlorine atom at the para position of a benzene ring, with a pentylcyclohexyl substituent, which contributes to its distinct steric and electronic properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications, and relevant research findings.

The compound is characterized by:

- Molecular Formula : C23H29Cl

- Molecular Weight : 284.84 g/mol

- Structure : Contains a chlorobenzene structure with a pentylcyclohexyl substituent.

Biological Activity Overview

1-Chloro-4-(4-pentylcyclohexyl)benzene exhibits notable biological activity due to its lipophilic nature, which can influence its interaction with biological membranes and proteins. Such interactions are critical for understanding its pharmacological potential and environmental impact.

- Membrane Interaction : The lipophilicity of the compound suggests it may integrate into lipid bilayers, potentially altering membrane fluidity and function.

- Protein Binding : The structural characteristics may allow for binding to various proteins, influencing enzymatic activities or receptor interactions.

Case Studies

Several studies have examined the broader category of chlorinated compounds and their effects on human health and the environment:

- Study on Persistent Organic Pollutants : Research has identified chlorinated compounds as potential persistent and bioaccumulative substances in aquatic environments, raising concerns about their long-term ecological impact .

- Human Biomonitoring : Investigations into the presence of such compounds in human biomonitoring studies suggest that they may accumulate in biological systems, warranting further study into their health implications .

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds to 1-Chloro-4-(4-pentylcyclohexyl)benzene, highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-4-(4-propylcyclohexyl)benzene | C20H25Cl | Shorter propyl group; potentially different physical properties |

| 1-Chloro-4-(4-butylcyclohexyl)benzene | C21H27Cl | Intermediate butyl group; affects solubility and melting point |

| 1-Chloro-4-(4-hexylcyclohexyl)benzene | C24H31Cl | Longer hexyl group; alters steric hindrance and reactivity |

Q & A

Q. What are the established synthetic routes for 1-chloro-4-(4-pentylcyclohexyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to attach the pentylcyclohexyl group to the chlorobenzene core. For example, a brominated cyclohexane intermediate can react with 4-chlorophenylboronic acid under palladium catalysis. Optimizing ligand choice (e.g., SPhos or XPhos) and solvent polarity (toluene/ethanol mixtures) improves yield . Side products, such as diaryl byproducts, can be minimized by controlling stoichiometry and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. What spectroscopic techniques are most effective for characterizing 1-chloro-4-(4-pentylcyclohexyl)benzene?

Methodological Answer:

- 1H/13C NMR : The cyclohexyl group’s axial/equatorial protons produce distinct splitting patterns (δ 1.2–2.5 ppm). Aromatic protons on the chlorobenzene ring appear as a singlet (δ 7.3–7.5 ppm) due to symmetry. DEPT-Q NMR resolves quaternary carbons (e.g., the cyclohexyl C1 position) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 308.18). Fragmentation patterns help identify the chloro and cyclohexyl substituents .

- IR Spectroscopy : C-Cl stretches appear near 550–600 cm⁻¹, while cyclohexyl C-H stretches are observed at 2800–3000 cm⁻¹ .

Q. How can the compound’s solubility and thermal stability be experimentally determined?

Methodological Answer:

- Solubility : Perform gravimetric analysis in solvents (e.g., hexane, DCM, ethanol) at 25°C. Polar solvents like ethanol show limited solubility (<5 mg/mL), while nonpolar solvents (hexane) dissolve up to 20 mg/mL .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C). Thermogravimetric analysis (TGA) reveals mass loss profiles under nitrogen/air atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for stereoisomers of 1-chloro-4-(4-pentylcyclohexyl)benzene?

Methodological Answer: The cyclohexyl group’s axial/equatorial configuration creates stereoisomers, leading to overlapping NMR signals. Strategies include:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclohexyl protons and aromatic protons to assign axial/equatorial conformers .

- Variable-Temperature NMR : Cooling samples to −40°C slows ring flipping, splitting unresolved peaks .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) for stereoisomer assignment .

Q. What computational methods predict the environmental persistence of 1-chloro-4-(4-pentylcyclohexyl)benzene?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to estimate adsorption coefficients (e.g., log Koc). The chloro group increases hydrophobicity, leading to high soil retention .

- Quantum Mechanical Calculations : Evaluate bond dissociation energies (BDEs) for C-Cl bonds to predict photolytic degradation rates. BDEs >70 kcal/mol suggest resistance to UV-induced cleavage .

- QSAR Models : Use EPI Suite or TEST software to predict biodegradation half-lives (>60 days) based on structural analogs like DDT .

Q. How does the compound interact with biological receptors, and what experimental assays validate these interactions?

Methodological Answer:

- Xenoestrogen Binding Assays : Competitive binding studies with human estrogen receptor alpha (hERα) reveal IC50 values. For example, structural analogs like p,p′-DDE show IC50 ≈ 10⁻⁶ M, suggesting weak estrogenic activity .

- Enzyme Inhibition Assays : Test cytochrome P450 (CYP3A4) inhibition using fluorogenic substrates. Chlorinated aromatics often act as noncompetitive inhibitors (Ki ~ 50 µM) .

- Cell-Based Reporter Assays : Luciferase assays in HEK293 cells transfected with nuclear receptors (e.g., PPARγ) quantify transcriptional activation .

Q. What advanced chromatographic techniques separate 1-chloro-4-(4-pentylcyclohexyl)benzene from complex mixtures?

Methodological Answer:

- HPLC with PDA Detection : Use a C18 column (5 µm, 250 mm × 4.6 mm) and isocratic elution (acetonitrile/water, 80:20). Retention times (~12 min) and UV spectra (λmax = 254 nm) confirm identity .

- GC-MS with Derivatization : Silylate hydroxylated metabolites (e.g., via BSTFA) to improve volatility. Monitor fragments at m/z 91 (tropylium ion) and 125 (chlorobenzene) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational solubility data?

Methodological Answer: Discrepancies often arise from force field parameterization in MD simulations. Solutions include:

- Refine Force Fields : Use OPLS-AA or CHARMM parameters optimized for halogenated aromatics .

- Validate with COSMO-RS : Compare predicted activity coefficients with experimental solubility limits .

- Experimental Replicates : Conduct triplicate measurements under controlled humidity/temperature to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.